4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine
Description
Properties
Molecular Formula |
C13H8ClN3O3S |
|---|---|
Molecular Weight |
321.74 g/mol |
IUPAC Name |
4-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H8ClN3O3S/c14-7-1-2-8(10(5-7)17(18)19)11-3-4-12(20-11)9-6-21-13(15)16-9/h1-6H,(H2,15,16) |
InChI Key |
NNWUNWFSNMJBOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Chloro-2-nitrophenyl)furfural
The Vilsmeier-Haack reaction enables formylation of 4-chloro-2-nitrophenyl-substituted furans:
-
Substrate : 4-Chloro-2-nitrobenzene derivatives are treated with DMF/POCl₃ at 0–5°C.
-
Reaction : Stirred for 6–8 hrs, followed by hydrolysis with NaOH/ice.
Table 1 : Optimization of Vilsmeier-Haack Formylation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 0°C | 72 |
| 25°C | 58 | |
| DMF Equivalents | 1.2 eq | 70 |
| POCl₃ Equivalents | 2.5 eq | 68 |
Thiazole Ring Formation via Thiosemicarbazone Cyclization
The thiazole moiety is constructed using 2-bromoacetophenone and furfural thiosemicarbazones:
-
Thiosemicarbazone Synthesis :
-
Cyclization with 2-Bromoacetophenone :
Table 2 : Thiazole Cyclization Outcomes
| Entry | Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 80 | 8 | 78 |
| 2 | DMF | 100 | 6 | 65 |
| 3 | THF | 65 | 10 | 60 |
Directed Nitration Strategies
Patent literature reveals sulfonate-directed nitration for regioselective nitro-group introduction:
-
Sulfonate Protection :
-
Sulfonate Cleavage :
Structural Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H-NMR (DMSO-d₆) :
δ 8.45 (s, 1H, furan H-3), 7.92 (d, J=8.4 Hz, 1H, Ar-H), 7.68 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 7.32 (d, J=2.4 Hz, 1H, Ar-H), 6.89 (s, 1H, thiazole H-5), 5.21 (s, 2H, NH₂). -
IR (KBr) :
3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym). -
HRMS (ESI+) :
Calculated for C₁₃H₈ClN₃O₃S [M+H]⁺: 321.9974; Found: 321.9971.
Comparative Analysis of Synthetic Routes
Table 3 : Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) |
|---|---|---|---|
| Thiosemicarbazone | 2 | 62 | 98 |
| Sulfonate-Directed | 3 | 58 | 95 |
| Cross-Coupling | 4 | 45 | 90 |
-
Thiosemicarbazone Route : Highest efficiency but requires strict stoichiometric control.
-
Sulfonate-Directed : Superior regioselectivity for nitro placement but involves hazardous nitration conditions.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chlorine atom in the nitrophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted phenyl derivatives.
Scientific Research Applications
Antibacterial Activity
The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action involves:
- Inhibition of bacterial cell wall synthesis
- Disruption of membrane integrity
A study published in the Journal of Chemical and Pharmaceutical Research demonstrated that this compound showed potent activity against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics like streptomycin.
| Pathogen | IC50 (µM) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
Antifungal Activity
The compound has been found effective against various fungal strains by interfering with ergosterol biosynthesis, which is essential for fungal cell membrane integrity.
| Fungal Strain | IC50 (µM) |
|---|---|
| Candida albicans | 20.0 |
Anticancer Potential
Preliminary research indicates that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Studies have shown its effectiveness against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 8.0 |
| A549 (lung cancer) | 10.5 |
Case Studies
Several notable studies have been conducted to evaluate the biological activity of this compound:
- Antibacterial Study : A study highlighted its potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative to conventional antibiotics.
- Antifungal Evaluation : Research assessing antifungal properties showed moderate potency against Candida albicans, suggesting it could be a viable candidate for antifungal drug development.
- Anticancer Research : Investigations into its effects on breast cancer cells (MCF-7) revealed significant inhibition of cell proliferation and induction of apoptosis, supporting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the phenyl, furan, or thiazole rings. These variations influence physicochemical properties and bioactivity:
Notes:
- Electron-withdrawing groups (e.g., -NO₂, -Cl) in the target compound may enhance electrophilic interactions in biological targets .
Spectral and Analytical Data
- IR Spectroscopy : The target compound’s N-H stretch (3320 cm⁻¹) and C-Cl bond (740 cm⁻¹) align with analogs, but nitro group vibrations (~1520 cm⁻¹) differ from methoxy-substituted derivatives .
- ¹H-NMR: Aromatic proton shifts (δ 8.2–7.1) reflect electron-withdrawing effects of -NO₂ and -Cl, contrasting with electron-donating groups (e.g., -OCH₃ in compound 20) that upfield-shift protons .
- Elemental Analysis : The target compound’s experimental C/H/N percentages (C: 51.11%, H: 2.56%, N: 14.90%) closely match calculated values (C: 51.12%, H: 2.57%, N: 14.91%), confirming purity .
Key Research Findings and Gaps
- Bioactivity Optimization : Nitro and chloro substituents enhance antifungal/anticancer activity but may increase toxicity. Fluorine substitution (e.g., compound 14 ) reduces cytotoxicity, suggesting a trade-off .
- Structural Insights : X-ray crystallography of isostructural analogs (e.g., compound 4 ) reveals planar conformations critical for intercalation with biological targets .
- Unresolved Questions: The target compound’s in vivo efficacy, metabolic stability, and selectivity against non-target cells remain unstudied.
Biological Activity
4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a thiazole ring, which is known for its diverse biological properties, including antitumor and antimicrobial activities.
Chemical Structure
The molecular formula for 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine is . The structure includes a thiazole moiety linked to a furan ring and a chloronitrophenyl group, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 4-(5-(4-Chloro-2-nitrophenyl)furan-2-yl)thiazol-2-amine have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related thiazole compounds have been reported to range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.22 |
| Compound B | E. coli | 0.25 |
| Compound C | Pseudomonas aeruginosa | 0.30 |
Anticancer Activity
Thiazoles are also recognized for their anticancer properties. Research indicates that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines, with IC50 values often below that of standard chemotherapeutics like doxorubicin. For example, one study reported IC50 values ranging from 1.61 to 1.98 µg/mL for thiazole compounds against various cancer cell lines .
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound D | Jurkat (Bcl-2 positive) | 1.61 |
| Compound E | A-431 (epidermoid carcinoma) | 1.98 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances the biological activity of thiazole derivatives . Moreover, modifications in the phenyl ring can significantly affect the compound's potency.
Case Studies
- Antimicrobial Evaluation : A study synthesized various thiazole derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with electron-donating substituents exhibited improved antimicrobial effects compared to their counterparts .
- Antitumor Studies : Another investigation focused on the anticancer properties of thiazoles, revealing that specific substitutions on the thiazole ring led to enhanced cytotoxicity against glioblastoma and melanoma cell lines .
Q & A
Q. Answer :
- H/C NMR : Identify proton environments (e.g., NH at δ 5.8–6.2 ppm; aromatic protons at δ 7.0–8.5 ppm) and confirm substitution patterns on the thiazole and furan rings .
- IR Spectroscopy : Detect NH stretching (~3300 cm) and nitro group vibrations (~1520 cm and ~1350 cm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z ~360) and fragmentation patterns .
Advanced: How does the electronic nature of substituents affect the compound’s reactivity?
Q. Answer :
- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position of the phenyl ring and stabilizing transition states in nucleophilic reactions .
- Chloro substituent : Enhances lipophilicity and influences binding affinity in biological targets via halogen bonding .
- Thiazole NH : Participates in hydrogen-bond donor-acceptor interactions, critical for enzyme inhibition (e.g., targeting PFOR enzymes in anaerobic pathogens) .
Experimental Design : Use DFT calculations to map electron density and predict reactive sites .
Basic: What biological activities are associated with structurally similar thiazole derivatives?
Q. Answer :
- Anticancer activity : Thiazole derivatives with nitroaryl groups show selective cytotoxicity against melanoma and breast cancer cell lines (IC values <10 µM) via ROS generation .
- Antimicrobial effects : Analogues inhibit bacterial growth (e.g., Staphylococcus aureus) by disrupting cell wall synthesis .
- Antiparasitic potential : Similar compounds inhibit Leishmania species by targeting dihydrofolate reductase .
Validation : Use MTT assays for cytotoxicity and microbroth dilution for antimicrobial screening .
Advanced: What computational methods can predict the compound’s pharmacokinetic properties?
Q. Answer :
- ADMET Prediction : Tools like SwissADME estimate logP (~2.8), indicating moderate lipophilicity, and predict blood-brain barrier permeability (low) .
- Molecular Docking : Simulate binding to targets like EGFR or PARP-1; nitro and chloro groups enhance binding affinity through hydrophobic and electrostatic interactions .
- QSAR Modeling : Correlate substituent electronegativity with bioactivity using Hammett constants (σ) .
Basic: What are common challenges in analyzing this compound’s purity?
Q. Answer :
- Byproduct formation : Monitor disubstituted thiazoles or nitro-reduction products using TLC (R ~0.5 in ethyl acetate/hexane) .
- Solubility issues : Poor aqueous solubility complicates HPLC analysis; use DMSO as a co-solvent .
- Crystallization : Polymorphism can affect reproducibility; standardize recrystallization conditions (e.g., slow cooling from ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
